molecular formula C6H12N2O4 B11750392 Glycyl-D-threonine

Glycyl-D-threonine

Cat. No.: B11750392
M. Wt: 176.17 g/mol
InChI Key: OLIFSFOFKGKIRH-WVZVXSGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-D-threonine is a dipeptide composed of glycine and D-threonine. It is a small molecule with the chemical formula C6H12N2O4. This compound is of interest in various fields of scientific research due to its unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-D-threonine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Crystallization techniques are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Glycyl-D-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazolone derivatives, while reduction can yield modified peptides with altered functional groups .

Scientific Research Applications

Glycyl-D-threonine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-D-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Glycyl-D-threonine is unique due to the presence of the D-threonine residue, which can confer different stereochemical properties compared to its L-isomers. This can affect its binding affinity and specificity for certain molecular targets, making it a valuable tool in stereochemistry and peptide research .

Properties

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5+/m0/s1

InChI Key

OLIFSFOFKGKIRH-WVZVXSGGSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O

Origin of Product

United States

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